Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 89848-11-3
VCID: VC0154285
InChI: InChI=1S/C36H34Cl2N6O5/c37-26-6-15-33(34(38)20-26)36(23-44-25-39-24-40-44)47-22-32(49-36)21-46-30-13-11-29(12-14-30)43-18-16-42(17-19-43)28-9-7-27(8-10-28)41-35(45)48-31-4-2-1-3-5-31/h1-15,20,24-25,32H,16-19,21-23H2,(H,41,45)/t32-,36-/m0/s1
SMILES: C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Molecular Formula: C36H34Cl2N6O5
Molecular Weight: 701.6 g/mol

Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate

CAS No.: 89848-11-3

Reference Standards

VCID: VC0154285

Molecular Formula: C36H34Cl2N6O5

Molecular Weight: 701.6 g/mol

Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate - 89848-11-3

CAS No. 89848-11-3
Product Name Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate
Molecular Formula C36H34Cl2N6O5
Molecular Weight 701.6 g/mol
IUPAC Name phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate
Standard InChI InChI=1S/C36H34Cl2N6O5/c37-26-6-15-33(34(38)20-26)36(23-44-25-39-24-40-44)47-22-32(49-36)21-46-30-13-11-29(12-14-30)43-18-16-42(17-19-43)28-9-7-27(8-10-28)41-35(45)48-31-4-2-1-3-5-31/h1-15,20,24-25,32H,16-19,21-23H2,(H,41,45)/t32-,36-/m0/s1
Standard InChIKey DLGUZSCALGYPPM-IKYOIFQTSA-N
Isomeric SMILES C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
SMILES C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
PubChem Compound 13731513
Last Modified Nov 11 2021
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